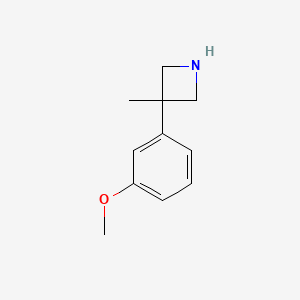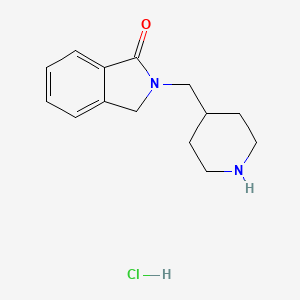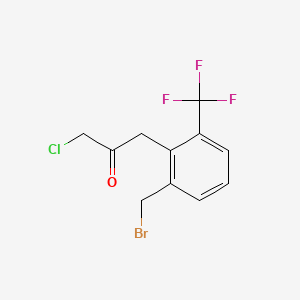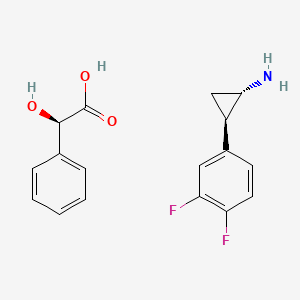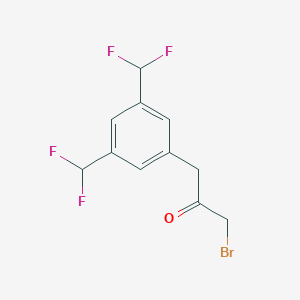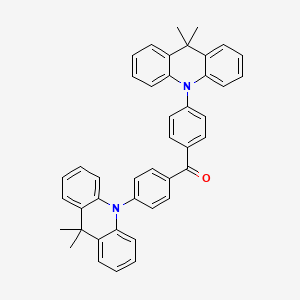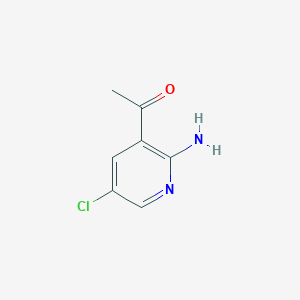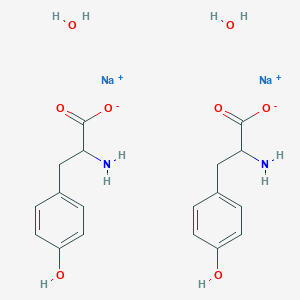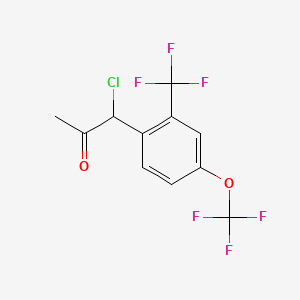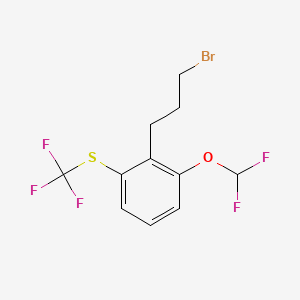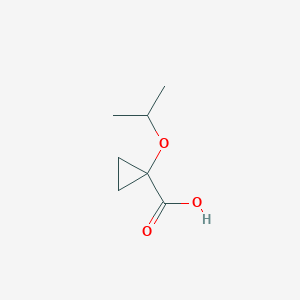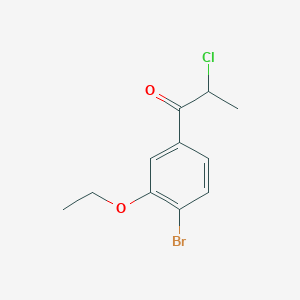
1-(4-Bromo-3-ethoxyphenyl)-2-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-ethoxyphenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes bromine, ethoxy, and chlorine substituents on a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-ethoxyphenyl)-2-chloropropan-1-one typically involves the reaction of 4-bromo-3-ethoxybenzaldehyde with chloroacetone in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(4-Bromo-3-ethoxyphenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium azide in dimethylformamide (DMF)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Azides, thiols, ethers
科学的研究の応用
1-(4-Bromo-3-ethoxyphenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromo-3-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
類似化合物との比較
Similar Compounds
- 4-Bromo-3-methoxyphenyl derivatives
- 2-Chloropropan-1-one derivatives
- Ethoxy-substituted phenyl compounds
Uniqueness
1-(4-Bromo-3-ethoxyphenyl)-2-chloropropan-1-one is unique due to its specific combination of bromine, ethoxy, and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H12BrClO2 |
|---|---|
分子量 |
291.57 g/mol |
IUPAC名 |
1-(4-bromo-3-ethoxyphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClO2/c1-3-15-10-6-8(4-5-9(10)12)11(14)7(2)13/h4-7H,3H2,1-2H3 |
InChIキー |
KKZCPVBXFALFFE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C(=O)C(C)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




